molecular formula C11H11NO2S B2686500 2-(Thiolan-3-yloxy)-1,3-benzoxazole CAS No. 2195942-33-5

2-(Thiolan-3-yloxy)-1,3-benzoxazole

Cat. No.: B2686500
CAS No.: 2195942-33-5
M. Wt: 221.27
InChI Key: KBHFCSWOKNRCML-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yloxy)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a thiolan-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-3-yloxy)-1,3-benzoxazole typically involves the reaction of 1,3-benzoxazole with thiolan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yloxy)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoxazole ring or the thiolan-3-yloxy group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the benzoxazole ring or thiolan-3-yloxy group.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

2-(Thiolan-3-yloxy)-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yloxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiolan-3-yloxy)quinoline-4-carbonitrile
  • 2-(Thiolan-3-yloxy)quinoxaline
  • Thieno[2,3-c]pyridine derivatives

Uniqueness

2-(Thiolan-3-yloxy)-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazole ring provides stability and reactivity, while the thiolan-3-yloxy group offers additional functionalization possibilities.

Properties

IUPAC Name

2-(thiolan-3-yloxy)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-4-10-9(3-1)12-11(14-10)13-8-5-6-15-7-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHFCSWOKNRCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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